molecular formula C7H7NO2 B112058 1,3-Benzodioxol-4-amine CAS No. 1668-84-4

1,3-Benzodioxol-4-amine

Cat. No. B112058
CAS RN: 1668-84-4
M. Wt: 137.14 g/mol
InChI Key: KQMXPHISFRKBJP-UHFFFAOYSA-N
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Description

1,3-Benzodioxol-4-amine, also known as Benzo[d][1,3]dioxol-4-amine, is a chemical compound with the molecular formula C7H7NO2 and a molecular weight of 137.14 . It is a solid substance .


Synthesis Analysis

1,3-Benzodioxol-5-amine was used as a precursor to synthesize N-alkyl/aralkyl-N-(1,3-benzodioxol-5-yl)arylsulfonamide derivatives . The molecule was reacted with arylsulfonyl chlorides on stirring in a dilute aqueous sodium carbonate solution .


Molecular Structure Analysis

The InChI code for 1,3-Benzodioxol-4-amine is 1S/C7H7NO2/c8-5-2-1-3-6-7(5)10-4-9-6/h1-3H,4,8H2 . This indicates the presence of 7 carbon atoms, 7 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms in the molecule .


Chemical Reactions Analysis

1,3-Benzodioxol-4-amine has been involved in the synthesis of various compounds with potential therapeutic applications . For instance, it has been used in the synthesis of novel benzodioxole derivatives with potential anticancer activity .


Physical And Chemical Properties Analysis

1,3-Benzodioxol-4-amine is a solid substance . It should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .

Scientific Research Applications

1. Synthesis of 1,3,4-Oxadiazoles with Anticancer Activity

  • Application Summary : 1,3-Benzodioxol-4-amine is used in the synthesis of 1,3,4-oxadiazoles, which have diverse applications in medicinal chemistry and material science . These derivatives have a wide range of biological and pharmacological properties, like antibiotic, antiproliferative, anticancer, antibacterial, and anti-inflammatory .
  • Methods of Application : The synthesis involves a copper (I)-catalyzed reaction of tertiary amines, N-isocyanimine triphenylphosphorane, and carboxylic acids. This results in the formation of 1,3,4-oxadiazoles in moderate to good yields through a consecutive oxidative Ugi/aza-Wittig reaction .
  • Results or Outcomes : The method offers several notable advantages, including ligands-free, exceptional productivity, and a high functional group tolerance. The preliminary biological evaluation demonstrated that compound 4f inhibited hepatoma cells efficiently .

2. Continuous Acylation of 1,3-Benzodioxole

  • Application Summary : 1,3-Benzodioxol-4-amine is used in the acylation of 1,3-benzodioxole. The acylation reaction produces the valuable compound 1-(benzo[d][1,3]dioxol-5-yl)propan-1-one .
  • Methods of Application : The acylation of 1,3-benzodioxole was studied in a continuous process using a recyclable heterogeneous substoichiometric catalyst. The reaction was run continuously for 6 hours, showing excellent stability and selectivity .
  • Results or Outcomes : In a short time period (30 min), at 100 °C, the conversion rate was 73%, with a selectivity of 62% of the desired acylated product .

3. Inhibition of Fructose Transporter Protein GLUT5

  • Application Summary : 1,3-Benzodioxol-4-amine is used in the synthesis of N-[4-(methylsulfonyl)-2-nitrophenyl]-1,3-benzodioxol-5-amine (MSBNA), a GLUT5 inhibitor . GLUT5 is a fructose transporter protein that is believed to promote carcinogenesis .
  • Methods of Application : The inhibitory effect of MSBNA was assessed on a colon cancer cell line, HT-29, and normal colon epithelium cells—CCD 841 CoN Cells .
  • Results or Outcomes : GLUT5 expression was found in 96.7% of cancer specimens and only in 53.3% of healthy mucosa fragments . MSNBA (10 µM) significantly decreased the viability of colon cancer cells, while barely affecting the viability of normal colon epithelium cells .

4. Synthesis of 1,3,4-Oxadiazoles with Antibiotic Activity

  • Application Summary : 1,3-Benzodioxol-4-amine is used in the synthesis of 1,3,4-oxadiazoles, which have diverse applications in medicinal chemistry . These derivatives have a wide range of biological and pharmacological properties, like antibiotic .
  • Methods of Application : The synthesis involves a copper (I)-catalyzed reaction of tertiary amines, N-isocyanimine triphenylphosphorane, and carboxylic acids . This results in the formation of 1,3,4-oxadiazoles in moderate to good yields through a consecutive oxidative Ugi/aza-Wittig reaction .
  • Results or Outcomes : The method offers several notable advantages, including ligands-free, exceptional productivity, and a high functional group tolerance . The compounds 4-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzenamine (104), and 3-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-2-{2-[2,6-dichlorophenyl)amino]benzyl}-6-iodoquinazolin-4(3H)-one (105) were respectively 2 and 5 times more potent than ampicillin .

5. One-Step Construction of 1,3,4-Oxadiazoles

  • Application Summary : 1,3-Benzodioxol-4-amine is used in the synthesis of 1,3,4-oxadiazoles in one step . These derivatives have diverse applications in medicinal chemistry and material science .
  • Methods of Application : The synthesis involves a copper (I)-catalyzed reaction of tertiary amines, N-isocyanimine triphenylphosphorane, and carboxylic acids . This results in the formation of 1,3,4-oxadiazoles in moderate to good yields through a consecutive oxidative Ugi/aza-Wittig reaction .
  • Results or Outcomes : This method offers several notable advantages, including ligands-free, exceptional productivity, and a high functional group tolerance . The preliminary biological evaluation demonstrated that compound 4f inhibited hepatoma cells efficiently .

6. Removal of Amaranth and Tartrazine Dyes from Water

  • Application Summary : 1,3-Benzodioxol-4-amine is used in the fabrication of an amine-rich porous adsorbent (ARPA), which is specifically engineered for the adsorptive removal of anionic dyes from aqueous solutions .
  • Methods of Application : The adsorption performance of ARPA was evaluated using two benchmark dyes: amaranth (ART) and tartrazine (TTZ) .
  • Results or Outcomes : The adsorption process reaches equilibrium in a remarkably short timeframe of just 20 min . ARPA has demonstrated an exceptional maximum adsorption capacity, with values of 675.68 mg g −1 for ART and 534.76 mg g −1 for TTZ . In addition to its high adsorption capacity, ARPA has also shown remarkable selectivity .

Safety And Hazards

1,3-Benzodioxol-4-amine is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It also has specific target organ toxicity after single exposure and is a category 2 germ cell mutagen .

Future Directions

1,3-Benzodioxol-4-amine and its derivatives have shown potential in various applications. For instance, a derivative named K-10 has shown promising results as a root growth promoter, suggesting potential applications in enhancing crop production . Furthermore, the compound has been involved in the synthesis of potential anticancer agents , indicating its potential in drug discovery and development.

properties

IUPAC Name

1,3-benzodioxol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2/c8-5-2-1-3-6-7(5)10-4-9-6/h1-3H,4,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQMXPHISFRKBJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=CC=CC(=C2O1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40437957
Record name 1,3-BENZODIOXOL-4-AMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40437957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Benzodioxol-4-amine

CAS RN

1668-84-4
Record name 1,3-BENZODIOXOL-4-AMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40437957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Benzodioxol-4-amine
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Synthesis routes and methods

Procedure details

To a solution of 4-nitrobenzo[d][1,3]dioxole (2.0 g, 12 mmol) in ethanol (80 mL) was added Raney Ni (ca. 0.5 g). The mixture was stirred under an atmosphere of hydrogen for 4 hours. The catalyst was removed by filtration and the filtrate was concentrated. The residue was purified by silica gel chromatography (dichloromethane) to afford the product benzo[d][1,3]dioxol-4-amine (1.04 g, yield 63%). 1H NMR (400 MHz, CDCl3) δ ppm 6.64-6.68 (t, 1H, J=8.0 Hz), 6.29-6.35 (dt, 2H, J=0.8 Hz, 6.4 Hz), 5.90 (s, 2H), 3.52 (br, 2H).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
0.5 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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